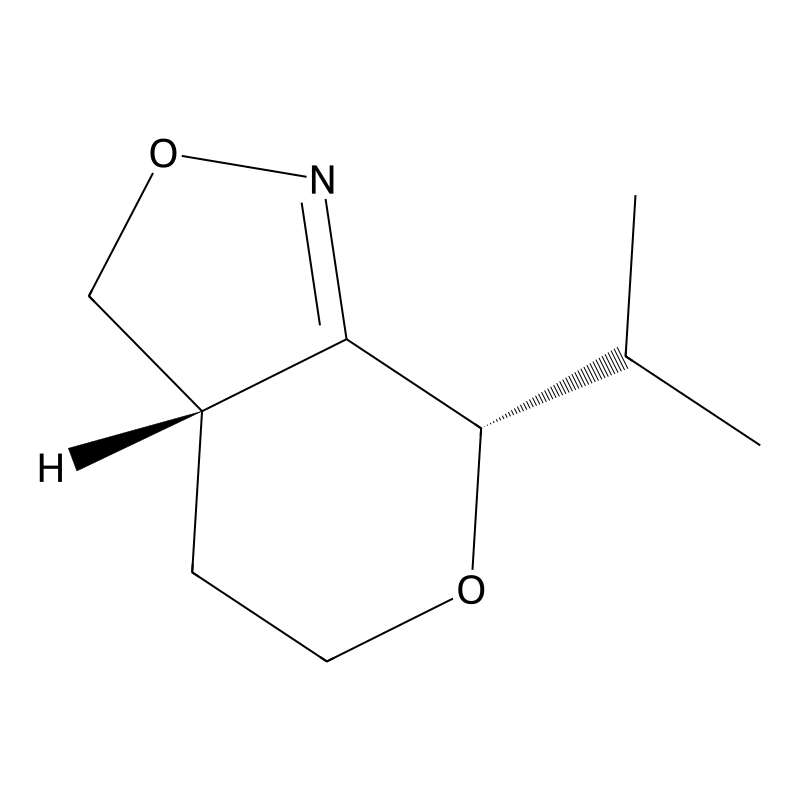

(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole is a complex organic compound characterized by its unique pyrano[3,4-c][1,2]oxazole structure. This compound features a fused ring system that includes a pyran and oxazole moiety, contributing to its distinct chemical properties and potential biological activities. The specific stereochemistry at the 3a and 7 positions is crucial for its functionality and reactivity in various chemical and biological contexts .

- Oxidation: Introducing oxygen-containing functional groups.

- Reduction: Removing oxygen or reducing double bonds.

- Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Reactions typically involve reagents such as:

- Oxidizing agents: Potassium permanganate.

- Reducing agents: Lithium aluminum hydride.

- Nucleophiles for substitution reactions.

Reaction conditions (temperature, pressure, solvent choice) are critical for achieving desired products.

Major Products Formed

The products formed depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups.

(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole exhibits potential biological activity. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate its full spectrum of biological properties and therapeutic potential .

The synthesis of (3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole typically involves multi-step organic reactions. The process often begins with the preparation of the pyrano[3,4-c][1,2]oxazole core followed by the introduction of the isopropyl group at the 7-position. Common reagents include various catalysts and protective groups to ensure desired stereochemistry and yield. Industrial production may utilize optimized synthetic routes involving continuous flow reactors and advanced purification techniques to enhance yield and reduce costs .

This compound has numerous applications across various fields:

- Chemistry: As a building block for synthesizing more complex molecules.

- Biology: Used as a probe to study biological pathways and enzyme activities.

- Medicine: Potential therapeutic applications due to its biological activity.

- Industry: Development of new materials and chemical processes.

Research into the interactions of (3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole with biological targets is essential for understanding its mechanism of action. Studies may focus on binding affinities with specific enzymes or receptors to elucidate its pharmacological profile and therapeutic potential .

Similar compounds include other pyrano[3,4-c][1,2]oxazole derivatives that exhibit variations in substituents at the 7-position. Some notable examples include:

- (3aS)-7-Methyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole

- (3aR)-7-Ethyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole

Uniqueness

(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole is unique due to its specific stereochemistry and the presence of the isopropyl group. This configuration can significantly influence its reactivity and biological activity compared to other derivatives in this class of compounds .